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molecular formula C25H19NO4 B8811814 1-([1,1'-Biphenyl]-3-yl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

1-([1,1'-Biphenyl]-3-yl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No. B8811814
M. Wt: 397.4 g/mol
InChI Key: XVFQBCUOQOKXPY-UHFFFAOYSA-N
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Patent
US09024032B2

Procedure details

NaClO2 (28.3 g, 315 mmol) was added portion-wise to a mixture of 5-(benzyloxy)-1-(biphenyl-3-yl)-4-oxo-1,4-dihydropyridine-2-carbaldehyde (80 g, 210 mmol) in 800 mL of acetone and 800 mL of water at room temperature. The resulting mixture was stirred at room temperature for 3 h. The solvent was removed to give a residue which was washed with water and MeOH and dried to give 5-(benzyloxy)-1-(biphenyl-3-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. 1H NMR δ (400 MHz, d6-DMSO): 7.79 (s, 1H), 7.77˜7.68 (m, 4H), 7.57 (t, J=8.0 Hz, 1H), 7.48 (t,=7.6 Hz, 2H), 7.42-7.31 (m, 7H), 6.66 (s, 1H), 5.04 (s, 2H).
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
5-(benzyloxy)-1-(biphenyl-3-yl)-4-oxo-1,4-dihydropyridine-2-carbaldehyde
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1]Cl=O.[Na+].[CH2:5]([O:12][C:13]1[C:14](=[O:33])[CH:15]=[C:16]([CH:31]=[O:32])[N:17]([C:19]2[CH:20]=[C:21]([C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH:22]=[CH:23][CH:24]=2)[CH:18]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CC(C)=O.O>[CH2:5]([O:12][C:13]1[C:14](=[O:33])[CH:15]=[C:16]([C:31]([OH:1])=[O:32])[N:17]([C:19]2[CH:20]=[C:21]([C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH:22]=[CH:23][CH:24]=2)[CH:18]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Step Two
Name
5-(benzyloxy)-1-(biphenyl-3-yl)-4-oxo-1,4-dihydropyridine-2-carbaldehyde
Quantity
80 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(N(C1)C=1C=C(C=CC1)C1=CC=CC=C1)C=O)=O
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
was washed with water and MeOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(N(C1)C=1C=C(C=CC1)C1=CC=CC=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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